Methyl Morpholinoacetate: A Physicochemical Deep Dive for the Modern Researcher
Methyl Morpholinoacetate: A Physicochemical Deep Dive for the Modern Researcher
Foreword: Beyond the Catalog Entry
To the researchers, scientists, and pioneers in drug development, this document serves as more than a mere summary of catalog data for Methyl Morpholinoacetate (CAS No. 35855-10-8). It is an in-depth technical guide crafted from a synthesis of available data, predictive insights, and established chemical principles. In the fast-paced world of discovery, understanding the fundamental physicochemical properties of a building block is not just academic—it is the bedrock of rational design, reaction optimization, and, ultimately, success in the laboratory. This guide is structured to provide not just the "what," but the "why" and "how," empowering you to leverage the full potential of this versatile morpholine derivative.
Core Identity and Molecular Architecture
Methyl Morpholinoacetate, also known as Methyl 2-morpholin-4-ylacetate, is a bifunctional molecule incorporating a tertiary amine within a morpholine ring and a methyl ester functionality.[1][2] This unique combination imparts a specific set of properties that make it a valuable intermediate in organic synthesis.
The morpholine ring is a privileged scaffold in medicinal chemistry, often selected for its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The methyl ester group, on the other hand, provides a reactive handle for a variety of chemical transformations, most notably amide bond formation.
Molecular Structure:
Caption: 2D structure of Methyl Morpholinoacetate.
Physicochemical Properties: A Comprehensive Table
The following table summarizes the known and predicted physicochemical properties of Methyl Morpholinoacetate. It is important to note that while some data is experimentally derived, other values are based on computational predictions and should be treated as such.
| Property | Value | Source/Comment |
| CAS Number | 35855-10-8 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 77 °C @ 2 Torr | [2] |
| Density | 1.089 ± 0.06 g/cm³ | (Predicted)[2] |
| Refractive Index | 1.4575 - 1.4595 | [2] |
| pKa | 4.89 ± 0.10 | (Predicted) This value likely corresponds to the protonated morpholine nitrogen, indicating it is a weak base.[2] |
| LogP | Not experimentally determined. | The combination of the polar morpholine ring and the ester group suggests a relatively low LogP, indicating moderate hydrophilicity.[3] |
| Solubility | Not experimentally determined. | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Moderate solubility in water is anticipated. |
| Melting Point | Not applicable (liquid at room temperature). |
Spectroscopic Signature: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.
-
Morpholine Protons: The eight protons on the morpholine ring will likely appear as two multiplets in the 2.5-3.8 ppm region. The protons adjacent to the nitrogen will be downfield from those adjacent to the oxygen.
-
Methylene Protons (acetate): A singlet corresponding to the two protons of the CH₂ group between the nitrogen and the carbonyl will likely appear around 3.2 ppm.
-
Methyl Protons (ester): A sharp singlet for the three methyl protons of the ester group is expected around 3.7 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the range of 170-175 ppm.[4]
-
Morpholine Carbons: The four carbons of the morpholine ring should appear in the 50-70 ppm range.
-
Methylene Carbon (acetate): The CH₂ carbon adjacent to the nitrogen is expected around 55-60 ppm.
-
Methyl Carbon (ester): The methyl carbon of the ester will likely be observed around 52 ppm.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.[5][6] This is often the most prominent peak in the spectrum.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will likely be present in the 1180-1250 cm⁻¹ region.[7]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be visible in the 2800-3000 cm⁻¹ range.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M+): The molecular ion peak should be observed at an m/z of 159.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 128. Another prominent fragmentation pathway would be the cleavage of the bond between the morpholine ring and the acetate side chain, leading to a fragment corresponding to the morpholino-methyl cation at m/z 100.[8][9][10][11]
Synthesis and Reactivity: A Chemist's Perspective
Plausible Synthetic Route
A common and straightforward method for the synthesis of Methyl Morpholinoacetate involves the N-alkylation of morpholine with a suitable two-carbon electrophile.
Caption: Proposed synthesis of Methyl Morpholinoacetate.
Experimental Protocol (Illustrative):
-
To a solution of morpholine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography to yield pure Methyl Morpholinoacetate.
Key Reactivity
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield morpholinoacetic acid.
-
Amide Formation: This is a key reaction for its application in drug discovery. The ester can react with primary or secondary amines, often with heating or in the presence of a catalyst, to form the corresponding amides.
-
N-Protonation: The lone pair of electrons on the morpholine nitrogen makes it basic and readily protonated by acids to form the corresponding ammonium salt.
Applications in Drug Discovery and Development
The "methyl effect" is a well-documented strategy in medicinal chemistry where the introduction of a methyl group can favorably modulate a molecule's physicochemical and pharmacokinetic properties.[12][13] Methyl Morpholinoacetate serves as a valuable reagent in this context.
-
Scaffold Decoration: It can be used to introduce the morpholino-acetate moiety onto a lead compound, which can enhance solubility and metabolic stability.
-
Linker Chemistry: The molecule can act as a linker to connect two different pharmacophores.
-
Fragment-Based Drug Discovery: As a fragment, it presents a desirable combination of a privileged scaffold and a reactive handle.
The morpholine group itself is a common feature in many marketed drugs, valued for its ability to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety, Handling, and Storage
A thorough understanding of the safety profile of any chemical is paramount.
-
Hazards: Methyl Morpholinoacetate is classified as a corrosive material.[14][15] It can cause severe skin burns and eye damage.[15] Inhalation of vapors or mists should be avoided.
-
Handling: Always handle in a well-ventilated area, preferably in a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[14]
Analytical Methodologies
For purity assessment and reaction monitoring, standard analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) should be effective, given the presence of the carbonyl group.
Gas Chromatography (GC):
-
Column: A polar capillary column would be appropriate.
-
Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used.
Conclusion: A Versatile Tool for the Innovator
Methyl Morpholinoacetate represents more than just its chemical formula. It is a versatile building block that offers a confluence of desirable properties for the modern researcher, particularly in the realm of drug discovery. Its morpholine scaffold provides a foundation for favorable pharmacokinetics, while the reactive ester handle opens the door to a multitude of synthetic transformations. By understanding its physicochemical properties, spectroscopic signatures, and reactivity, scientists can harness its full potential to build the next generation of innovative molecules.
References
-
Supporting Information for a relevant journal article. (n.d.). Retrieved from [Link]
-
Fisher Scientific. (2024, February 5). SAFETY DATA SHEET: Methyl 4-morpholineacetate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 2-morpholin-4-yl-2-sulfanylideneacetate. Retrieved from [Link]
-
Safety Data Sheet acc. to OSHA HCS. (2019, March 25). Trade name: Methyl Acetate. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-2-morpholin-4-ylethyl acetate. Retrieved from [Link]
-
PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]
-
NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methyl-2-morpholin-4-ylpropyl) acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl morpholine-4-acetate hydrochloride. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 4-(furan-2-yl-morpholin-4-ylmethyl)morpholine. Retrieved from [Link]
-
NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
-
NIH. (n.d.). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
NIH. (n.d.). Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range. Retrieved from [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
NIST. (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds. Retrieved from [Link]
-
PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the octanol/water partition coefficients calculated by ClogP((R)), ACDlogP and KowWin((R)) to experimentally determined values. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactions with methyl trifluoroacetate. Retrieved from [Link]
-
NIST. (n.d.). 4-Morpholinepropanoic acid, methyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction with methyl azidoacetate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]
-
EPA. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
-
PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]
-
PMC. (2025). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]
- 3. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uni-saarland.de [uni-saarland.de]
- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ie [fishersci.ie]
